4-({4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of indole, piperidine, and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the piperidine and pyrrolidinone structures. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its bioactive nature makes it a candidate for studying biological processes and interactions at the molecular level.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a subject of interest for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-({4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, are known for their biological activity.
Piperidine Derivatives: Piperidine-based compounds, like piperine and haloperidol, have diverse pharmacological properties.
Pyrrolidinone Derivatives: Pyrrolidinone-containing compounds, such as piracetam, are used in medicinal chemistry for their cognitive-enhancing effects.
Uniqueness
What sets 4-({4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one apart is the combination of these three bioactive moieties in a single molecule. This unique structure may confer a distinct set of biological activities and pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H31N3O3 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H31N3O3/c1-18-7-9-23(10-8-18)29-17-22(16-25(29)31)26(32)28-13-11-20(12-14-28)27(33)30-19(2)15-21-5-3-4-6-24(21)30/h3-10,19-20,22H,11-17H2,1-2H3 |
InChI Key |
AAPLBBOJDUSCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.